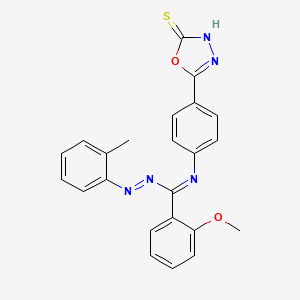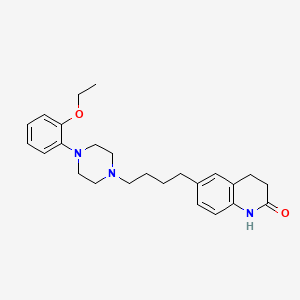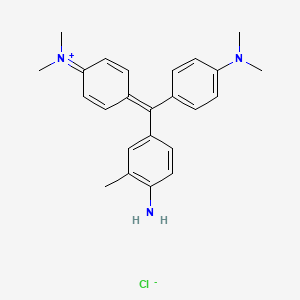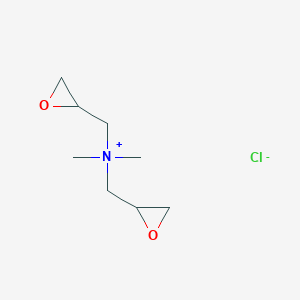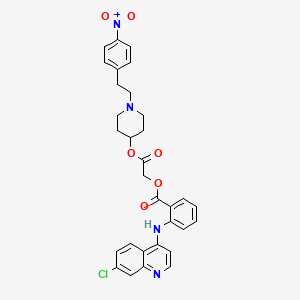
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound that combines the structural features of benzoic acid, quinoline, piperidine, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:
Nucleophilic Aromatic Substitution: The initial step involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length to form 7-chloro-4-aminoquinoline derivatives.
Formation of Schiff Bases: The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases.
Esterification: The final step involves the esterification of the benzoic acid derivative with the piperidinyl and nitrophenyl groups under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and quinoline moieties.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and benzoic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.
Major Products
Oxidation: Products may include quinoline N-oxides and piperidinyl ketones.
Reduction: Products include amino derivatives of the nitrophenyl group.
Substitution: Various substituted quinoline and benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their physical and chemical properties.
Biology
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, particularly against bacterial strains.
Anticancer Research: It is being investigated for its anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation.
Medicine
Drug Development: The compound serves as a lead compound in the development of new drugs targeting infectious diseases and cancer.
Industry
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester involves multiple pathways:
Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to cell death in bacteria and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug that shares the quinoline structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which have similar structural features.
Uniqueness
Structural Complexity: The combination of benzoic acid, quinoline, piperidine, and nitrophenyl groups makes this compound unique.
Propiedades
Número CAS |
86518-60-7 |
|---|---|
Fórmula molecular |
C31H29ClN4O6 |
Peso molecular |
589.0 g/mol |
Nombre IUPAC |
[2-[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C31H29ClN4O6/c32-22-7-10-25-28(11-15-33-29(25)19-22)34-27-4-2-1-3-26(27)31(38)41-20-30(37)42-24-13-17-35(18-14-24)16-12-21-5-8-23(9-6-21)36(39)40/h1-11,15,19,24H,12-14,16-18,20H2,(H,33,34) |
Clave InChI |
JIUVZPFRBKHRKD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CCC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



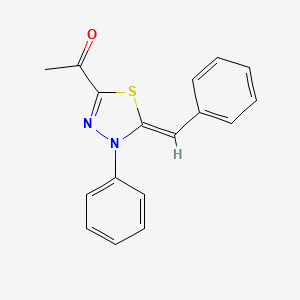
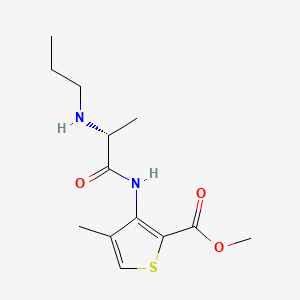



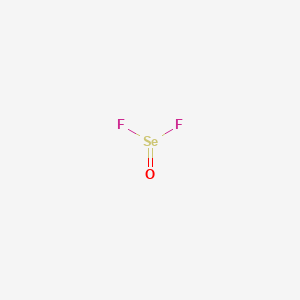
![diethyl sulfate;N-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]octadecanamide](/img/structure/B12767395.png)

